molecular formula C7H9F3O3 B1429586 5,5,5-Trifluoro-2-oxopentanoic acid ethyl ester CAS No. 1003322-53-9

5,5,5-Trifluoro-2-oxopentanoic acid ethyl ester

Cat. No. B1429586
M. Wt: 198.14 g/mol
InChI Key: GRQVAHHVDOVZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5,5-Trifluoro-2-oxopentanoic acid ethyl ester, commonly known as TFPE, is an important compound in the field of organic chemistry. It has a wide range of applications, from drug synthesis to lab experiments. TFPE is a colorless liquid at room temperature, and it is highly soluble in many organic solvents.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5,5,5-Trifluoro-2-oxopentanoic acid ethyl ester and its derivatives play a significant role in the synthesis of various heterocyclic compounds. For instance, the synthesis of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid from its ethyl ester, through a rhodium-catalyzed reaction, showcases the potential of these compounds in synthesizing heterocyclic structures with potential biological activities (Shi, Xu, & Xu, 1991).

Electrophilic Substitution Reactions

These compounds are also involved in electrophilic substitution reactions. The ethanolysis of perfluoro-(2-methyl-2H-azirine) to yield ethyl 2-ethoxy-3,3,3-trifluoro-2-hydroxy-propionate demonstrates their utility in producing various esters through substitution reactions (Banks, Berry, & Moore, 1969).

Intermediates in Biologically Active Compounds

These compounds serve as important intermediates in the synthesis of biologically active compounds. For example, chloro-2-oxo-butyric acid ethyl ester, a related compound, is a key intermediate in producing thiazole carboxylic acids, highlighting the role of these esters in pharmaceutical synthesis (Yuanbiao et al., 2016).

Synthesis of Indoles

They are also used in the synthesis of indoles. For instance, the 2-trifluoromethanesulfonyloxyindole-1-carboxylic acid ethyl ester undergoes palladium-catalyzed coupling reactions, leading to the formation of various indoles, crucial in medicinal chemistry (Rossi et al., 2006).

Electrochemical Studies

The electrochemical behavior of these compounds, such as trifluoroacetic ethyl ester, has been studied extensively. These studies provide insights into their reduction mechanisms and potential applications in electrochemistry (Inesi & Rampazzo, 1974).

Synthesis of Pyrazolo[1,5-c]pyrimidines

These esters are used in synthesizing pyrazolo[1,5-c]pyrimidines, indicating their applicability in creating complex molecular structures with potential pharmacological properties (Usachev, Obydennov, & Sosnovskikh, 2012).

properties

IUPAC Name

ethyl 5,5,5-trifluoro-2-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c1-2-13-6(12)5(11)3-4-7(8,9)10/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQVAHHVDOVZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,5-Trifluoro-2-oxopentanoic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LS Li, Y Zhou, J Zhao, PS Dragovich, N Stankovic… - …, 2007 - thieme-connect.com
2, 6-Disubstituted 5-hydroxy-3 (2H)-pyridazinone-4-carboxylic acid ethyl esters were synthesized from α-keto esters via an efficient three-step sequence including hydrazone formation, …
Number of citations: 11 www.thieme-connect.com

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